diABZI STING Agonist-1 Trihydrochloride: A Technical Guide to its Mechanism of Action
diABZI STING Agonist-1 Trihydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
diABZI STING agonist-1 trihydrochloride is a potent, non-nucleotide, small-molecule activator of the Stimulator of Interferon Genes (STING) pathway.[1] As a key mediator of innate immunity, the STING pathway plays a critical role in the host defense against pathogens and in anti-tumor immunity. diABZI has garnered significant interest for its therapeutic potential in oncology and infectious diseases due to its ability to be administered systemically and induce a robust and durable immune response.[1][2] This technical guide provides an in-depth overview of the mechanism of action of diABZI, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows.
Core Mechanism of Action
diABZI is a dimeric amidobenzimidazole compound that functions as a direct agonist of the STING protein.[1][2] Unlike the natural STING ligand, cyclic GMP-AMP (cGAMP), which induces a "closed" conformation of the STING dimer, diABZI binding stabilizes an "open" lid conformation.[1] This unique binding mode is crucial for its potent activity.
Upon binding to the STING dimer, which is primarily localized on the endoplasmic reticulum (ER), diABZI induces a conformational change that leads to the recruitment and activation of TANK-binding kinase 1 (TBK1).[3] TBK1 then phosphorylates both itself and the C-terminal tail of STING. This phosphorylation event creates a docking site for the transcription factor Interferon Regulatory Factor 3 (IRF3).[3] Recruited IRF3 is subsequently phosphorylated by TBK1, leading to its dimerization and translocation to the nucleus.[3]
In the nucleus, phosphorylated IRF3, along with other transcription factors such as NF-κB, drives the expression of a wide range of pro-inflammatory cytokines and chemokines, most notably type I interferons (IFN-α and IFN-β).[3] These secreted interferons then act in an autocrine and paracrine manner to activate the JAK-STAT signaling pathway, leading to the expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state and promote an adaptive immune response.
Signaling Pathway Diagram
Caption: diABZI binding to the STING dimer initiates a phosphorylation cascade.
Quantitative Data
The following tables summarize key quantitative data related to the activity of diABZI STING agonist-1 trihydrochloride from various in vitro and in vivo studies.
Table 1: In Vitro Activity of diABZI
| Parameter | Cell Line/System | Value | Reference |
| EC50 for IFN-β Secretion | Human PBMCs | 130 nM | [4] |
| EC50 for human STING | - | 130 nM | [4] |
| EC50 for mouse STING | - | 186 nM | [4] |
| EC50 for IFN-β Secretion | Murine Splenocytes | 0.17 ± 6.6 µM | [5] |
Table 2: In Vivo Activity and Pharmacokinetics of diABZI
| Parameter | Animal Model | Dose | Value | Reference |
| Half-life (t1/2) | BALB/c Mice | 3 mg/kg (intravenous) | 1.4 hours | [6] |
| Tumor Growth Inhibition | CT-26 Colorectal Cancer Model | 3 mg/kg | Significant inhibition | [1] |
| Antiviral Activity | SARS-CoV-2 Infected K18-hACE2 Mice | - | Complete protection | [7] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to characterize the mechanism of action of diABZI.
Western Blotting for STING Pathway Activation
This protocol is used to detect the phosphorylation of key proteins in the STING signaling cascade, confirming pathway activation.
1. Cell Culture and Treatment:
-
Culture human monocytic THP-1 cells or other relevant cell lines in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Differentiate THP-1 cells into macrophages by treating with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.[8]
-
Treat cells with diABZI (e.g., 10 µM) for a specified time course (e.g., 0, 1, 2, 4, 6 hours).[9][10]
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STING, STING, p-TBK1, TBK1, p-IRF3, and IRF3 overnight at 4°C.[6]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[6]
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Production
This protocol is used to quantify the secretion of cytokines, such as IFN-β, into the cell culture supernatant following diABZI treatment.
1. Cell Culture and Supernatant Collection:
-
Plate cells (e.g., PMA-differentiated THP-1 cells, human PBMCs) in a 96-well plate.
-
Treat cells with various concentrations of diABZI for 24 hours.
-
Collect the cell culture supernatant.
2. ELISA Procedure (General Steps): [11][12][13]
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-β) overnight at 4°C.
-
Wash the plate with wash buffer (PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add standards and samples (cell culture supernatants) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP and incubate for 20-30 minutes at room temperature.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Generate a standard curve using the known concentrations of the cytokine standards.
-
Determine the concentration of the cytokine in the samples by interpolating from the standard curve.
In Vivo Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of diABZI in a murine colorectal cancer model.
1. Animal Model:
-
Use female BALB/c mice (6-8 weeks old).
-
House animals in specific pathogen-free conditions.
2. Tumor Cell Implantation:
-
Subcutaneously inject CT26 colorectal cancer cells (e.g., 1 x 106 cells in 100 µL PBS) into the flank of each mouse.[14]
3. Treatment:
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
Administer diABZI (e.g., 3 mg/kg) or vehicle control (e.g., PBS) via intravenous or intraperitoneal injection at specified intervals (e.g., every 3 days for 3 doses).[14]
4. Tumor Measurement and Monitoring:
-
Measure tumor volume using calipers every 2-3 days. Calculate tumor volume using the formula: (length x width²)/2.
-
Monitor animal body weight and overall health.
5. Endpoint and Analysis:
-
Euthanize mice when tumors reach a predetermined size or at the end of the study.
-
Analyze tumor growth curves and survival data to assess the efficacy of diABZI.
Experimental Workflow Diagram
Caption: A typical workflow for characterizing diABZI's activity.
Conclusion
diABZI STING agonist-1 trihydrochloride is a promising immunotherapeutic agent with a well-defined mechanism of action. Its ability to potently activate the STING pathway through a unique binding mode leads to a robust anti-tumor and antiviral immune response. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this and other STING agonists. Further investigation into the nuanced downstream effects and potential combination therapies will continue to unlock the full therapeutic potential of diABZI.
References
- 1. invivogen.com [invivogen.com]
- 2. A novel biosensor for the spatiotemporal analysis of STING activation during innate immune responses to dsDNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 8. How to Induce THP-1 Cells to Differentiate into Macrophages [absin.net]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. cloud-clone.com [cloud-clone.com]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
